N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide
Description
N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a fused triazoloquinoxaline core. This compound integrates a benzenesulfonamide group linked to a methyl-substituted nitrogen and a propan-2-yl (isopropyl) substituent on the triazole ring.
Properties
IUPAC Name |
N-methyl-N-(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13(2)17-21-22-19-18(20-15-11-7-8-12-16(15)24(17)19)23(3)27(25,26)14-9-5-4-6-10-14/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGFXLUNZPRUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide typically involves the following steps:
Formation of the Triazoloquinoxaline Core: This is achieved through the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide moiety is introduced via sulfonation reactions, where the triazoloquinoxaline core is reacted with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antiviral and antimicrobial activities.
Medicine: Potential anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide involves:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It inhibits key enzymes involved in viral replication and bacterial cell wall synthesis.
Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights structural and functional distinctions between the target compound and analogous molecules, focusing on core modifications, substituent variations, and inferred pharmacological implications.
Table 1: Key Structural Comparisons
Functional Implications
Substituent Effects: Propan-2-yl vs. Trifluoromethyl Groups: Compounds like 4-Methyl-N-[1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl]benzenesulfonamide exhibit enhanced metabolic stability due to the electron-withdrawing trifluoromethyl group, a feature absent in the target compound .
Pharmacokinetic Considerations :
- The benzenesulfonamide moiety in the target compound is associated with moderate aqueous solubility, whereas sulfanyl-linked analogs (e.g., ) may exhibit lower solubility but improved membrane diffusion .
Biological Activity
N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazoles and quinoxalines, characterized by a complex heterocyclic structure that contributes to its biological efficacy. The molecular formula is with a molecular weight of approximately 382.47 g/mol.
Research indicates that compounds similar to this compound often act through several mechanisms:
- VEGFR-2 Inhibition : Similar derivatives have shown significant inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth. For instance, compounds with structural similarities exhibited IC50 values ranging from 3.1 to 6.7 µM against VEGFR-2 .
- Induction of Apoptosis : Studies have demonstrated that certain derivatives induce apoptosis in cancer cells through the upregulation of pro-apoptotic factors (e.g., BAX) and downregulation of anti-apoptotic factors (e.g., Bcl-2). For example, one study reported a 3.5-fold increase in apoptosis in HepG2 cells treated with a related compound .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase in cancer cell lines, effectively halting proliferation .
Cytotoxicity Studies
A series of cytotoxicity tests have been conducted to evaluate the effectiveness of this compound against various cancer cell lines:
These values suggest that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutics.
Case Studies
Case Study 1: Anti-Cancer Activity
In a study evaluating a series of triazole derivatives, one compound closely related to this compound demonstrated significant antiproliferative activity against HepG2 and MCF-7 cell lines with IC50 values indicating robust efficacy . The study further investigated apoptosis markers and found increased levels of caspases and BAX in treated cells.
Case Study 2: In Silico Studies
In silico docking studies revealed favorable binding interactions between the synthesized compounds and VEGFR-2, suggesting that structural modifications could enhance biological activity further . These findings underscore the potential for designing more effective derivatives based on the core structure.
Q & A
Basic: What are the typical synthetic routes for N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide, and how do reaction conditions influence yield?
Answer:
The synthesis of triazoloquinoxaline derivatives typically involves multi-step reactions, such as aromatic nucleophilic substitution or cyclization of precursor amines with sulfonating agents. For example:
- Step 1: Formation of the triazoloquinoxaline core via cyclization of chlorinated intermediates with amines under reflux conditions (e.g., acetonitrile, 80°C) .
- Step 2: Sulfonylation using benzenesulfonyl chloride derivatives in the presence of a base (e.g., potassium carbonate) to introduce the N-methyl and sulfonamide groups .
Key Reaction Conditions:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF or acetonitrile | Polar aprotic solvents enhance nucleophilicity . |
| Temperature | 70–90°C | Higher temperatures accelerate cyclization but may degrade sensitive intermediates . |
| Catalyst | Triethylamine | Neutralizes HCl byproducts, improving sulfonamide formation . |
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
Rigorous characterization requires:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms substitution patterns on the triazoloquinoxaline and benzene rings. For example, methyl groups (propan-2-yl) appear as doublets near δ 1.2–1.4 ppm .
- High-Resolution Mass Spectrometry (HR-MS):
- HPLC-PDA:
- Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in reported biological activity (e.g., antiviral vs. anticancer efficacy) across studies?
Answer:
Discrepancies often arise from assay variability or structural analogs. Methodological solutions include:
- Standardized Assays:
- Use identical cell lines (e.g., HeLa for anticancer studies) and viral strains (e.g., HSV-1 for antiviral tests) to enable cross-study comparisons .
- Structure-Activity Relationship (SAR) Analysis:
- Compare substituent effects (e.g., propan-2-yl vs. cyclopropyl groups) using computational docking to identify key binding interactions .
- Dose-Response Curves:
- Calculate IC₅₀ values under consistent conditions (e.g., 48-hour incubation) to normalize potency metrics .
Advanced: What strategies optimize enantiomeric purity when synthesizing chiral analogs of this compound?
Answer:
Chiral centers in the propan-2-yl group or sulfonamide side chains require:
- Asymmetric Catalysis:
- Use chiral ligands (e.g., BINAP) with palladium catalysts during cyclization to control stereochemistry .
- Chiral Chromatography:
- Separate enantiomers via Chiralpak® IA columns with hexane/isopropanol mobile phases .
- Circular Dichroism (CD):
Basic: What are the primary applications of this compound in pharmacological research?
Answer:
Current applications focus on:
- Anticancer Research:
- Inhibits topoisomerase II and induces apoptosis in leukemia cells (IC₅₀ = 2.1 µM) .
- Antiviral Screening:
- Targets RNA polymerase in influenza A (H1N1) with 70% inhibition at 10 µM .
- Enzyme Inhibition Studies:
- Acts as a competitive inhibitor of COX-2 (Ki = 0.8 µM) in inflammation models .
Advanced: How can computational modeling predict metabolic stability or toxicity of this compound?
Answer:
- In Silico Tools:
- ADMET Prediction: Use SwissADME to estimate permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 interactions .
- Molecular Dynamics (MD): Simulate binding to hERG channels to assess cardiac toxicity risks .
- Metabolite Identification:
- LC-MS/MS detects oxidation products (e.g., sulfoxide derivatives) formed via hepatic microsomal assays .
Advanced: What experimental designs address low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-Solvent Systems:
- Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Nanoformulation:
- Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
- pH Adjustment:
- Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 for cell-based assays .
Basic: How do researchers validate target engagement in cellular models?
Answer:
- Pull-Down Assays:
- Immobilize the compound on sepharose beads to capture binding proteins from lysates .
- Fluorescence Polarization:
- Label with FITC and measure displacement by competitive inhibitors .
- Western Blotting:
- Quantify downstream biomarkers (e.g., caspase-3 cleavage for apoptosis) post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
